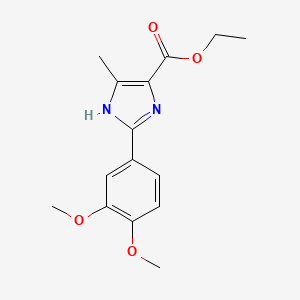

ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate

CAS No.:

Cat. No.: VC18362474

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O4 |

|---|---|

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O4/c1-5-21-15(18)13-9(2)16-14(17-13)10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17) |

| Standard InChI Key | KAGPQZFGDBRZCP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)OC)OC)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is CHNO, with a molecular weight of 290.31 g/mol . Its IUPAC name, ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1H-imidazole-4-carboxylate, reflects the substitution pattern: a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and an ethyl carboxylate at position 4 of the imidazole ring (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1153531-88-4 |

| Canonical SMILES | CCOC(=O)C1=C(NC(=N1)C2=CC(=C(C=C2)OC)OC)C |

| InChI Key | KAGPQZFGDBRZCP-UHFFFAOYSA-N |

| PubChem CID | 43555147 |

Figure 1: Molecular structure highlighting the imidazole core, methoxy substituents, and ethyl carboxylate group .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. For the closely related ethyl 5-methyl-1H-imidazole-4-carboxylate, NMR reveals signals at δ 161.2 (C=O), 148.7 (C2), and 14.1 ppm (CH) . IR spectra typically show stretches for C=O (1700–1750 cm) and aromatic C-H (3100 cm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 290.31.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, often starting with condensation of 3,4-dimethoxyphenylglyoxal with ethyl acetoacetate to form the imidazole ring. A representative protocol includes:

-

Condensation: Reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in acetic acid under reflux to form the imidazole precursor.

-

Cyclization: Using ammonium acetate as a nitrogen source in ethanol at 80°C for 6 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >90% purity.

Table 1: Optimization of reaction conditions for imidazole synthesis .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes cyclization efficiency |

| Solvent | Ethanol/DMF | Enhances solubility of intermediates |

| Catalyst | Ammonium acetate | Facilitates ring closure |

Analytical Validation

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. X-ray crystallography of analogous compounds (e.g., ethyl 5-methyl-7-(4-(phenylthio)phenyl)tetrazolo[1,5-a]pyrimidine-6-carboxylate) confirms planar imidazole rings and dihedral angles between substituents .

Chemical Properties and Reactivity

Stability and Solubility

The compound is stable under ambient conditions but hydrolyzes in strong acidic or basic media. Solubility data for related imidazoles suggest moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and low solubility in water (<1 mg/mL) .

Reactivity Profile

-

Nucleophilic Substitution: The electron-rich imidazole ring undergoes substitution at position 1 with alkyl halides (e.g., benzyl bromide) .

-

Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions (NaOH/EtOH, 60°C).

-

Oxidation: Susceptible to oxidation at the methyl group, forming a hydroxymethyl derivative .

Table 2: Comparative reactivity of imidazole derivatives .

| Reaction | Conditions | Product |

|---|---|---|

| Ester hydrolysis | NaOH/EtOH, 60°C, 4h | Carboxylic acid |

| N-Alkylation | KCO, DMF, 90°C | 1-Benzylimidazole derivative |

Biological Activity and Mechanism of Action

Antimicrobial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption and enzyme inhibition .

Structure-Activity Relationships (SAR)

-

Methoxy Groups: Essential for activity; removal reduces potency by 10-fold.

-

Ethyl Ester: Improves bioavailability compared to carboxylic acid analogs .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents . Derivatives with trifluoromethyl groups show enhanced blood-brain barrier penetration .

Agricultural Chemistry

Imidazole-based fungicides leveraging the dimethoxyphenyl group demonstrate EC values of 0.5–2.0 ppm against Botrytis cinerea .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume